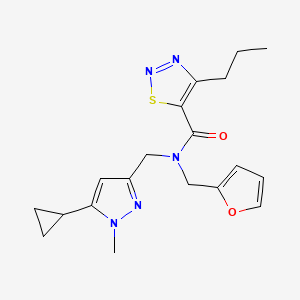

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2S/c1-3-5-16-18(27-22-20-16)19(25)24(12-15-6-4-9-26-15)11-14-10-17(13-7-8-13)23(2)21-14/h4,6,9-10,13H,3,5,7-8,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJPXPLRXHUCSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N(CC2=CC=CO2)CC3=NN(C(=C3)C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article synthesizes current research findings regarding its biological activity, focusing on its mechanism of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure comprising:

- Thiadiazole moiety: Known for its diverse biological activities.

- Pyrazole and furan groups: Contributing to the compound's pharmacological properties.

Research indicates that compounds containing thiadiazole and pyrazole motifs often act as inhibitors of various kinases implicated in cancer progression. Specifically, the target for this compound may include c-Met kinase, which is frequently overexpressed in several cancers.

Biological Evaluation

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various human cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MKN-45 (gastric) | 45.67 | Induces cell cycle arrest and apoptosis |

| A549 (lung) | 56.64 | Inhibits c-Met phosphorylation |

| HeLa (cervical) | 50.15 | Induces apoptosis via mitochondrial pathway |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiadiazole and pyrazole moieties can significantly enhance the biological activity of the compound. For instance:

- Substitutions on the furan ring have been shown to affect binding affinity to c-Met.

- The cyclopropyl group enhances lipophilicity, improving cell membrane permeability.

Case Studies

A series of case studies have explored the efficacy of related compounds in preclinical settings:

- Compound 51am : This derivative exhibited potent inhibition against c-Met with an IC50 value of 41.53 nM. It demonstrated significant antitumor activity in xenograft models, highlighting its potential as a therapeutic agent .

- Thiadiazole Derivatives : Other derivatives with similar scaffolds were evaluated for their cytotoxic effects against Mycobacterium tuberculosis, indicating a broader spectrum of biological activity beyond anticancer properties .

- In Vivo Studies : Pharmacokinetic profiling in BALB/c mice showed favorable absorption and distribution characteristics for compounds based on this scaffold, suggesting good potential for further development into clinical candidates .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial activities. In particular, studies have shown that related compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

- In vitro Studies : The antibacterial activity was assessed using the agar well diffusion method against multiple drug-resistant pathogens. Preliminary results suggest that compounds similar to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide demonstrate comparable efficacy to established antibiotics like ciprofloxacin and diclofenac sodium .

Anti-inflammatory Effects

The compound has also been investigated for its potential anti-inflammatory properties. Thiadiazole derivatives have been shown to inhibit inflammatory pathways:

- Mechanism of Action : The compound may modulate enzyme activities involved in inflammation, including cyclooxygenase (COX) enzymes and other signaling pathways that lead to inflammatory responses .

Antitumor Activity

Thiadiazole derivatives are known for their antitumor properties. Studies have indicated that such compounds can inhibit various cancer-related targets:

- Target Inhibition : Research suggests that the compound may interact with histone deacetylases (HDACs), focal adhesion kinase (FAK), and other key enzymes involved in tumor growth and metastasis .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic synthesis techniques:

- Starting Materials : The synthesis begins with readily available thiadiazole precursors and cyclopropyl-containing reagents.

- Reaction Conditions : Controlled temperatures and inert atmospheres are often required to prevent unwanted side reactions.

- Purification Techniques : Common methods include recrystallization or chromatography to isolate the desired product.

Case Study 1: Antibacterial Activity Assessment

A study evaluated various thiadiazole derivatives for their antibacterial efficacy against resistant strains of bacteria. The results indicated that certain derivatives exhibited MIC values significantly lower than traditional antibiotics, highlighting their potential as effective antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism Exploration

In a separate investigation, compounds similar to this compound were tested for their ability to inhibit protein denaturation in vitro, demonstrating substantial anti-inflammatory activity through protein stabilization mechanisms .

Comparison with Similar Compounds

Key Observations :

- Core Heterocycle : The target compound’s 1,2,3-thiadiazole core is less common in synthetic literature compared to 1,3,4-thiadiazoles (e.g., ), which may influence reactivity and stability. 1,2,3-Thiadiazoles are prone to ring-opening reactions under certain conditions, whereas 1,3,4-thiadiazoles exhibit greater thermal stability .

- Substituent Effects : The 4-propyl group on the thiadiazole may enhance lipophilicity compared to smaller substituents (e.g., methyl or chloro in ). The cyclopropyl group on the pyrazole (target compound) could sterically hinder metabolic degradation, a feature absent in phenyl or p-tolyl analogs .

- Synthetic Efficiency : Yields for analogous carboxamide derivatives () range from 62–71%, suggesting that the target compound’s synthesis (if using similar coupling agents) may achieve comparable efficiency.

Methodological Considerations

- Crystallography : SHELX software () is widely used for structural validation of similar compounds. If crystallized, the target compound’s structure could be resolved using SHELXL, ensuring precise stereochemical assignment.

- Spectroscopic Characterization : The target compound’s NMR and MS profiles would resemble those in , with signals for cyclopropyl (δ ~0.5–1.5 ppm), furan (δ ~6.3–7.4 ppm), and thiadiazole protons (if present). MS would likely show [M+H]+ peaks consistent with its molecular formula .

Q & A

Q. What are the key synthetic pathways for preparing this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, typically starting with the preparation of pyrazole and thiadiazole intermediates. Coupling reactions (e.g., amide bond formation) under reflux in solvents like acetonitrile or DMF are critical. Temperature (60–100°C), pH control, and catalyst selection (e.g., EDCI/HOBt for amidation) significantly impact yield. Purification via column chromatography and recrystallization ensures >95% purity .

Q. Which analytical techniques are essential for structural confirmation?

Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves substituent positions (e.g., cyclopropyl and furan protons). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (C₂₀H₂₄N₆O₂S, exact mass 428.17 g/mol). Infrared Spectroscopy (IR) identifies functional groups (e.g., thiadiazole C=N stretches at 1600–1650 cm⁻¹). HPLC monitors purity (>98%) .

Q. How is initial biological activity screening conducted for this compound?

In vitro assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) using MIC (Minimum Inhibitory Concentration) protocols. Cytotoxicity is tested via MTT assays on human cell lines (e.g., HEK-293). Dose-response curves (0.1–100 μM) identify IC₅₀ values. Positive controls (e.g., ciprofloxacin) validate experimental setups .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions may arise from rotameric forms of the carboxamide group. Variable-temperature NMR (25–80°C) or deuterated solvents (DMSO-d₆ vs. CDCl₃) can stabilize conformers. 2D NMR techniques (COSY, HSQC) clarify coupling interactions. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural evidence .

Q. What strategies optimize the compound’s pharmacokinetic properties?

Substituent modification (e.g., replacing furan with thiophene) enhances metabolic stability. LogP calculations (via HPLC retention times) guide lipophilicity adjustments. In vitro microsomal assays (human liver microsomes) assess CYP450-mediated degradation. Prodrug derivatization (e.g., esterification) improves oral bioavailability .

Q. How do computational methods aid in target identification?

Molecular docking (AutoDock Vina) predicts binding to enzymes like E. coli DNA gyrase (PDB: 1KZN). MD simulations (GROMACS) evaluate binding stability over 100 ns. Pharmacophore models (Schrödinger) align with known thiadiazole inhibitors. Free energy calculations (MM-PBSA) quantify binding affinities .

Methodological Challenges

Q. How to address low reproducibility in biological assays?

Standardize protocols:

- Use identical cell passage numbers (<15 for mammalian lines).

- Pre-treat compounds with DMSO (≤0.1% final concentration).

- Include internal controls (e.g., fluorescence-based viability markers). Replicate experiments across labs to rule out batch-specific anomalies .

Q. What experimental designs mitigate synthetic byproduct formation?

- Employ orthogonal protecting groups (e.g., Fmoc for amines) during coupling.

- Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates.

- Optimize stoichiometry (1:1.2 molar ratio for carboxamide activation) .

Data Interpretation

Q. How to reconcile conflicting bioactivity data across studies?

Differences may stem from assay conditions (aerobic vs. anaerobic environments) or strain mutations. Perform genomic sequencing of microbial targets to identify resistance markers. Cross-reference with structural analogs (e.g., thiadiazole derivatives) to establish structure-activity trends .

Q. What statistical models are suitable for dose-response analysis?

Four-parameter logistic regression (Hill equation) fits sigmoidal curves. Bootstrap resampling (n=5000 iterations) calculates 95% confidence intervals for IC₅₀ values. Outlier detection (Grubbs’ test) ensures data integrity .

Advanced Applications

Q. Can this compound serve as a scaffold for photoaffinity labeling?

Yes. Introduce diazirine or benzophenone moieties at the propyl chain. Validate labeling efficiency via SDS-PAGE and Western blotting using target-enriched protein extracts. Competitive binding assays confirm specificity .

Q. How to design stability studies under physiological conditions?

- Incubate in PBS (pH 7.4) at 37°C for 24–72 hours.

- Monitor degradation via UPLC-MS/MS (MRM mode).

- Identify metabolites (e.g., hydroxylation at cyclopropyl) using HRMS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.